molecular formula C12H14O4S2 B14754359 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

Cat. No.: B14754359
M. Wt: 286.4 g/mol
InChI Key: YCFMVBSPPADMPN-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide is a chemical compound that belongs to the class of dithiepine derivatives These compounds are characterized by a seven-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with a dithiol compound in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of sulfur atoms allows for the formation of disulfide bonds, which can affect protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-dithiepine-1,1,4,4-tetroxide: Lacks the 4-methylphenyl group.

    2,3-Dihydro-2-phenyl-1,4-dithiepine-1,1,4,4-tetroxide: Contains a phenyl group instead of a 4-methylphenyl group.

Uniqueness

The presence of the 4-methylphenyl group in 2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions

Properties

Molecular Formula

C12H14O4S2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide

InChI

InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3

InChI Key

YCFMVBSPPADMPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O

Origin of Product

United States

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